Cas no 2137586-47-9 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine)
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine
- [2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine
- EN300-1115786
- 2137586-47-9
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- Inchi: 1S/C12H21N3O2S/c1-18(16,17)11-8-14-15(9-11)12-6-4-2-3-5-10(12)7-13/h8-10,12H,2-7,13H2,1H3
- InChI Key: LXBIYYGQGRAYII-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)C1CCCCCC1CN)(=O)=O
Computed Properties
- Exact Mass: 271.13544809g/mol
- Monoisotopic Mass: 271.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 86.4Ų
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115786-0.05g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1115786-0.1g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1115786-0.25g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1115786-0.5g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1115786-1.0g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 1g |
$857.0 | 2023-06-09 | ||
| Enamine | EN300-1115786-2.5g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1115786-5.0g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 5g |
$2485.0 | 2023-06-09 | ||
| Enamine | EN300-1115786-10.0g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 10g |
$3683.0 | 2023-06-09 | ||
| Enamine | EN300-1115786-1g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1115786-5g |
[2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptyl]methanamine |
2137586-47-9 | 95% | 5g |
$3273.0 | 2023-10-27 |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine
Introduction to 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine (CAS No. 2137586-47-9)
The compound 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine, identified by its CAS number 2137586-47-9, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a pyrazole core substituted with a methanesulfonyl group and linked to a cycloheptyl amine moiety, has garnered attention for its potential applications in drug discovery and therapeutic development.
Recent research in the domain of heterocyclic chemistry has highlighted the versatility of pyrazole derivatives, particularly those incorporating sulfonamide functionalities. The presence of the 4-methanesulfonyl group in this compound enhances its pharmacological profile, making it a promising candidate for further investigation. The cycloheptyl backbone provides steric and electronic properties that contribute to the molecule's binding affinity and metabolic stability, key factors in drug design.
In the context of modern pharmaceutical research, the synthesis and characterization of such complex molecules are critical. The structural features of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine suggest potential interactions with biological targets, including enzymes and receptors involved in various disease pathways. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain therapeutic targets, making it a valuable scaffold for medicinal chemists.
The development of novel molecular entities like 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine is driven by the need for more effective and selective treatments. The integration of advanced synthetic methodologies has enabled the efficient preparation of this compound, facilitating rapid screening and optimization processes. Techniques such as solid-phase synthesis and transition-metal-catalyzed reactions have been instrumental in constructing its intricate framework.
The pharmacokinetic properties of this compound are also of considerable interest. The balance between lipophilicity and polarizability, influenced by the cycloheptyl and pyrazole moieties, plays a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) profile. Computational modeling and experimental validation have been employed to assess these parameters, ensuring that the compound behaves favorably in preclinical studies.
One of the most compelling aspects of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine is its potential in addressing unmet medical needs. The pyrazole scaffold is well-documented for its role in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. By modifying this core structure with functional groups like the methanesulfonyl moiety, researchers aim to enhance its biological activity and therapeutic efficacy.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to confirm its structural integrity. These methods provide detailed insights into the molecular architecture, helping to refine synthetic routes and improve overall process efficiency.
In conclusion, 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cycloheptylmethanamine (CAS No. 2137586-47-9) stands as a testament to the progress in medicinal chemistry. Its unique structural features offer a rich foundation for developing novel therapeutics with significant clinical implications. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing complex diseases and improving patient outcomes.
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